Hordenine sulfate

Descripción

The exact mass of the compound Anhaline sulfate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

Número CAS |

622-64-0 |

|---|---|

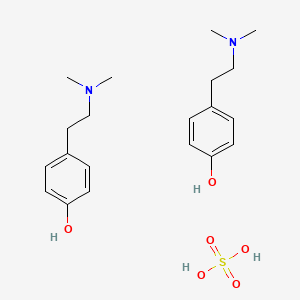

Fórmula molecular |

C20H30N2O6S-2 |

Peso molecular |

426.5 g/mol |

Nombre IUPAC |

bis(4-[2-(dimethylamino)ethyl]phenol);sulfate |

InChI |

InChI=1S/2C10H15NO.H2O4S/c2*1-11(2)8-7-9-3-5-10(12)6-4-9;1-5(2,3)4/h2*3-6,12H,7-8H2,1-2H3;(H2,1,2,3,4)/p-2 |

Clave InChI |

PKCUSEDYJXJFJO-UHFFFAOYSA-L |

SMILES canónico |

CN(C)CCC1=CC=C(C=C1)O.CN(C)CCC1=CC=C(C=C1)O.[O-]S(=O)(=O)[O-] |

Pictogramas |

Irritant |

Números CAS relacionados |

539-15-1 (Parent) |

Origen del producto |

United States |

Foundational & Exploratory

Synthesis of Hordenine Sulfate from Hordenine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of hordenine (B123053) sulfate (B86663) from its free base form, hordenine. The document outlines a detailed experimental protocol for this acid-salt formation, including the necessary reagents, equipment, and procedural steps. Furthermore, it presents key physicochemical data of the resulting hordenine sulfate in a structured tabular format. Visual representations of the chemical synthesis pathway and the experimental workflow are included to enhance clarity and understanding. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who are working with or developing hordenine-based compounds.

Introduction

Hordenine, chemically known as N,N-dimethyltyramine, is a naturally occurring phenethylamine (B48288) alkaloid found in various plants, most notably in barley (Hordeum vulgare)[1]. It is structurally related to the biogenic amine tyramine (B21549) and is biosynthesized through the stepwise N-methylation of tyramine[1]. Hordenine and its salts have garnered interest in the scientific community for their potential pharmacological activities. To facilitate research and development, a stable and well-characterized form of hordenine is often required. This compound, the salt formed from the reaction of two equivalents of hordenine with one equivalent of sulfuric acid, offers increased stability and aqueous solubility compared to the free base, making it more suitable for certain experimental and pharmaceutical applications. This guide details a reproducible method for the synthesis of this compound from hordenine.

Chemical Reaction

The synthesis of this compound from hordenine is an acid-base reaction. The basic tertiary amine group of two hordenine molecules reacts with the strong acid, sulfuric acid, to form the corresponding bis(hordenine) sulfate salt.

Caption: Chemical transformation of hordenine to this compound.

Experimental Protocol

This protocol describes a general method for the preparation of this compound from hordenine free base.

Materials and Equipment

| Reagents and Solvents | Equipment |

| Hordenine (free base, >98% purity) | Magnetic stirrer with heating plate |

| Sulfuric acid (H₂SO₄), concentrated (98%) | Round-bottom flask |

| Ethanol, anhydrous (EtOH) | Dropping funnel |

| Diethyl ether, anhydrous | Beaker |

| Distilled water | Buchner funnel and filter paper |

| pH indicator strips or pH meter | |

| Glass stirring rod | |

| Spatula | |

| Watch glass | |

| Vacuum desiccator |

Procedure

The following workflow outlines the key steps in the synthesis of this compound.

Caption: Step-by-step workflow for the synthesis of this compound.

-

Dissolution of Hordenine: In a round-bottom flask, dissolve a specific amount of hordenine free base in anhydrous ethanol. A typical concentration would be in the range of 0.5 to 1.0 M. Stir the solution using a magnetic stirrer until all the hordenine has dissolved.

-

Preparation of Sulfuric Acid Solution: In a separate beaker, carefully prepare a dilute solution of sulfuric acid in anhydrous ethanol. The molar ratio of hordenine to sulfuric acid should be 2:1.

-

Acid Addition and Salt Formation: While vigorously stirring the hordenine solution at room temperature, add the ethanolic sulfuric acid solution dropwise using a dropping funnel. Monitor the pH of the reaction mixture periodically. The addition should be continued until the pH of the solution is in the range of 5-6.

-

Crystallization: Upon complete addition of the sulfuric acid, the this compound may begin to precipitate. To induce further crystallization, slowly add anhydrous diethyl ether to the stirred solution until a significant amount of white precipitate is formed.

-

Isolation of this compound: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and residual solvent.

-

Drying: Dry the purified this compound crystals under vacuum in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel or anhydrous calcium sulfate) until a constant weight is achieved.

Data Presentation

The following tables summarize the key quantitative data for hordenine and this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Hordenine | C₁₀H₁₅NO | 165.23 | 117-118 |

| This compound | (C₁₀H₁₅NO)₂·H₂SO₄ | 428.55 | ~211[2] |

| Analytical Data (Hordenine Free Base) | Expected Observations for this compound |

| ¹H NMR (CDCl₃, δ ppm): ~6.9-7.2 (m, 4H, Ar-H), ~2.8 (t, 2H, Ar-CH₂), ~2.5 (t, 2H, CH₂-N), ~2.3 (s, 6H, N(CH₃)₂) | Proton signals of the ethylamine (B1201723) side chain are expected to show a downfield shift due to the protonation of the nitrogen atom. |

| ¹³C NMR (CDCl₃, δ ppm): Aromatic carbons (~115-155 ppm), ethyl carbons (~30-60 ppm), and methyl carbons (~45 ppm). | The carbon atoms adjacent to the protonated nitrogen (α and N-methyl carbons) are expected to shift downfield. A study on the 13C NMR of hordenine and its salts has been reported, which should be consulted for precise chemical shift values[2]. |

| FT-IR (KBr, cm⁻¹): Broad O-H stretch (~3200-3600), C-H stretches (~2800-3000), C=C aromatic stretches (~1500-1600), C-N stretch (~1200-1300). | Appearance of strong S=O stretching bands (~1100-1200 cm⁻¹) and a broad N⁺-H stretching band. |

Conclusion

This technical guide provides a foundational protocol for the synthesis of this compound from hordenine. The described method is based on established principles of organic acid-base chemistry and is designed to be accessible to researchers with a background in synthetic chemistry. The provided data and visualizations aim to facilitate a clear understanding of the synthesis process. For researchers requiring highly accurate characterization, it is recommended to consult the primary literature for detailed spectroscopic data of this compound[2]. The successful synthesis and characterization of this compound will enable further investigation into its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Properties of Hordenine Sulfate versus Hordenine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine (B123053), a naturally occurring phenethylamine (B48288) alkaloid found in various plants, is of significant interest to the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive comparison of the chemical properties of two common salt forms of hordenine: hordenine sulfate (B86663) and hordenine hydrochloride (HCl). Understanding the distinct characteristics of these salt forms is crucial for researchers, scientists, and drug development professionals in designing experiments, formulating products, and interpreting biological data. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways to facilitate a deeper understanding of these compounds.

Introduction

Hordenine, chemically known as N,N-dimethyltyramine, is a biogenic amine biosynthesized from tyramine.[1] It is found in plants such as barley (Hordeum vulgare), from which it derives its name.[2] Due to its stimulant and mood-enhancing properties, hordenine is often investigated for its potential applications in dietary supplements and functional foods.[2] The compound's basic amine group allows for the formation of various salts, with the hydrochloride and sulfate forms being the most prevalent in research and commercial applications. The choice of salt form can significantly impact a compound's solubility, stability, and bioavailability, thereby influencing its efficacy and handling properties.

Comparative Chemical Properties

The selection of a specific salt form of an active pharmaceutical ingredient (API) is a critical step in drug development. The physicochemical properties of the salt can affect the manufacturability, stability, and bioavailability of the final product. This section provides a detailed comparison of the key chemical properties of hordenine sulfate and hordenine HCl.

Table 1: Quantitative Physicochemical Data of Hordenine Salts

| Property | This compound | Hordenine HCl | Reference(s) |

| Molecular Formula | (C₁₀H₁₅NO)₂·H₂SO₄ | C₁₀H₁₆ClNO | [1][3] |

| Molecular Weight | 428.5 g/mol | 201.7 g/mol | |

| Appearance | Crystalline powder | White to off-white crystalline powder | |

| Melting Point | 211 °C | 178 °C | |

| Solubility | Soluble in water | Soluble in water and ethanol (B145695) | |

| pKa (protonated amine) | ~10.02 | ~10.02 | |

| pKa (phenolic OH) | ~9.78 | ~9.78 |

Note: The pKa values are for the protonated hordenine molecule and are expected to be the same for both salts as they relate to the parent molecule.

The hydrochloride salt form of hordenine is often preferred in the food and supplement industries as it is believed to improve the compound's stability and bioavailability, which in turn enhances its efficacy and absorption in the human body.

Experimental Protocols

Accurate and reproducible analytical methods are paramount for the study of hordenine and its salts. This section details common experimental protocols for the analysis and synthesis of hordenine.

High-Performance Liquid Chromatography (HPLC) for Hordenine Analysis

Objective: To quantify hordenine in a given sample.

Methodology: A reverse-phase (RP) HPLC method can be employed for the analysis of hordenine.

-

Column: Newcrom R1 or a similar C18 column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. For standard HPLC, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, formic acid should be substituted for phosphoric acid.

-

Detection: UV detection at a suitable wavelength (e.g., 225 nm or 279 nm) or tandem mass spectrometry (MS/MS) for higher sensitivity and selectivity.

-

Standard Preparation: Prepare a stock solution of hordenine analytical standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: The sample preparation will vary depending on the matrix. For plant material, an extraction with methanol (B129727) can be performed. For biological fluids like urine or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. An internal standard, such as hordenine-d6, is often used to improve the accuracy and precision of the quantification.

Synthesis of Hordenine Hydrochloride

Objective: To synthesize hordenine hydrochloride from methyl 4-hydroxyphenylacetate.

Methodology: This is a two-step synthesis process.

Step 1: Synthesis of N,N-dimethyl-4-hydroxybenzeneacetamide

-

Add 166 g (1 mol) of methyl p-hydroxyphenylacetate and 500 ml of methanol to a reaction flask.

-

Pass 280 g (6 mol) of dimethylamine (B145610) gas through the solution.

-

Heat the reaction mixture to 50-60°C and maintain for 10 hours.

-

Evaporate the methanol to dryness.

-

Add 500 ml of water and stir to induce crystallization.

-

Cool the mixture to 20-25°C, filter, and dry the solid to obtain N,N-dimethyl-p-hydroxyphenylacetamide.

Step 2: Reduction and Salt Formation

-

Take the N,N-dimethyl-p-hydroxyphenylacetamide as the raw material and dissolve it in tetrahydrofuran (B95107) (THF) as the solvent.

-

Add a suitable reducing agent and a catalyst to the solution to obtain hordenine.

-

Add hydrochloric acid to the hordenine solution, using ethanol as the solvent, to precipitate hordenine hydrochloride.

Note: The specific reducing agent and catalyst are not detailed in the provided search result but are common knowledge in organic synthesis for amide reduction.

Signaling Pathways of Hordenine

Hordenine exerts its biological effects through various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and potential therapeutic applications.

Inhibition of NF-κB and MAPK Signaling Pathways

Recent studies have shown that hordenine can inhibit neuroinflammation by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response. Hordenine has been observed to inhibit the phosphorylation of key proteins in these pathways, such as AKT, p65, and IκB in the NF-κB pathway, and p38, JNK, and ERK1/2 in the MAPK pathway.

Caption: Hordenine's inhibitory effect on the NF-κB and MAPK signaling pathways.

Dopamine (B1211576) D2 Receptor Agonism

Hordenine has been identified as an agonist of the dopamine D2 receptor (DRD2). This interaction is significant as the DRD2 pathway is involved in motor control, motivation, and reward. By activating DRD2, hordenine may improve locomotor dysfunction and prevent α-synuclein accumulation, suggesting potential therapeutic applications in conditions like Parkinson's disease.

Caption: Agonistic action of Hordenine at the Dopamine D2 Receptor.

S1P/S1PR1/STAT3 Signaling Pathway Inhibition

In the context of ulcerative colitis, hordenine has been shown to alleviate lesions by reducing the expression of pro-inflammatory cytokines and regulating the Sphingosine-1-phosphate (S1P)/S1P receptor 1 (S1PR1)/Signal transducer and activator of transcription 3 (STAT3) signaling pathway.

Caption: Hordenine's inhibition of the S1P/S1PR1/STAT3 signaling pathway.

Conclusion

The choice between this compound and hordenine hydrochloride for research and development purposes depends on the specific application and desired physicochemical properties. While both salts provide a more stable and soluble form of hordenine compared to its freebase, hordenine HCl is often favored for its potential advantages in stability and bioavailability. The provided experimental protocols offer a starting point for the reliable analysis and synthesis of hordenine. Furthermore, the elucidation of hordenine's interactions with key signaling pathways, including NF-κB, MAPK, and the dopamine D2 receptor, opens up new avenues for investigating its therapeutic potential. This technical guide serves as a valuable resource for scientists and researchers, providing the foundational knowledge necessary for advancing the study of this promising natural compound.

References

In Vivo Pharmacological Profile of Hordenine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (B123053) (N,N-dimethyltyramine) is a naturally occurring phenethylamine (B48288) alkaloid found in various plants, notably in germinated barley (Hordeum vulgare). It is structurally related to the biogenic amine tyramine (B21549) and the neurotransmitter dopamine (B1211576). While present in some nutritional supplements marketed for central nervous system stimulation and weight loss, its in vivo pharmacological profile is complex and warrants detailed investigation. This technical guide provides a comprehensive overview of the in vivo pharmacological properties of hordenine sulfate (B86663), focusing on its pharmacodynamics, pharmacokinetics, and toxicological aspects, with a particular emphasis on experimental methodologies and underlying signaling pathways.

Pharmacodynamics

The in vivo pharmacodynamic effects of hordenine sulfate are multifaceted, primarily involving the cardiovascular, gastrointestinal, and central nervous systems. These effects are largely attributed to its action as an indirect adrenergic agent and its interaction with specific G-protein coupled receptors.

Cardiovascular Effects

Intravenous administration of this compound elicits significant, albeit transient, cardiovascular responses. In horses, a dose of 2.0 mg/kg body weight resulted in a rapid and substantial increase in both heart rate and respiratory rate[1][2]. Similarly, studies in dogs and rats have demonstrated that hordenine produces a positive inotropic effect on the heart, leading to increased systolic and diastolic blood pressure and an increased volume of peripheral blood flow[1]. These effects are consistent with an indirect adrenergic mechanism, whereby hordenine is thought to displace norepinephrine (B1679862) from storage vesicles in sympathetic neurons.

Gastrointestinal Effects

This compound has been shown to inhibit gut motility[1]. This effect is also likely mediated by its sympathomimetic action, as norepinephrine can reduce gastrointestinal smooth muscle activity. Furthermore, hordenine is a potent stimulant of gastrin release in rats[1]. Gastrin is a key hormone in the regulation of gastric acid secretion.

Central Nervous System and Receptor Interactions

Hordenine acts as an agonist at the dopamine D2 receptor (DRD2). This interaction is believed to underlie some of its central nervous system effects. In vivo studies in mouse models of Parkinson's disease have shown that hordenine can improve motor deficits, an effect attributed to its DRD2 agonism.

Table 1: Summary of In Vivo Pharmacodynamic Effects of this compound

| System/Target | Species | Observed Effect | Putative Mechanism | Reference |

| Cardiovascular | Horse | Increased heart rate (~100%) and respiratory rate (~250%) | Indirect adrenergic agent | |

| Cardiovascular | Dog, Rat | Positive inotropic effect, increased blood pressure, increased peripheral blood flow | Indirect adrenergic agent | |

| Gastrointestinal | Dog, Rat | Inhibition of gut motility | Indirect adrenergic agent | |

| Gastrointestinal | Rat | Potent stimulation of gastrin release | - | |

| Central Nervous System | Mouse | Amelioration of Parkinsonian motor deficits | Dopamine D2 receptor agonism | |

| Endocrine/Metabolic | - | - | MAO-B substrate |

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in both horses and humans, revealing differences based on the route of administration.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following intravenous administration in horses, hordenine exhibits a biphasic elimination pattern, consistent with a two-compartment model. The initial rapid distribution phase (α-phase) has a half-life of approximately 3 minutes, followed by a slower elimination phase (β-phase) with a half-life of about 35 minutes. Oral administration in horses results in much lower peak plasma concentrations and a significantly slower absorption and elimination profile.

In humans, after oral consumption of beer containing hordenine, the metabolism is characterized by phase II conjugation, initially dominated by sulfation, followed by glucuronidation.

Table 2: Pharmacokinetic Parameters of Hordenine

| Species | Administration Route | Dose | Cmax | T1/2 (α-phase) | T1/2 (β-phase) | Reference |

| Horse | Intravenous | 2.0 mg/kg | ~1.0 µg/mL | ~3 min | ~35 min | |

| Horse | Oral | 2.0 mg/kg | ~0.15 µg/mL | - | - |

Toxicology

The available in vivo toxicological data for this compound is limited. High parenteral doses have been shown to induce adverse effects.

A subcutaneous dose of 107 mg/kg in a cat resulted in violent vomiting, with the animal returning to normal behavior within 45 minutes. In horses, a 2.0 mg/kg intravenous dose caused significant respiratory distress, sweating, and defecation, with these effects subsiding within 30 minutes. Oral administration of the same dose in horses did not produce any observable adverse effects. A study investigating the effects of hordenine on lipopolysaccharide-induced acute lung injury in mice found that doses of 10 and 15 mg/kg were safe.

Table 3: Summary of In Vivo Toxicological Observations for Hordenine

| Species | Administration Route | Dose | Observed Effects | Reference |

| Cat | Subcutaneous | ~107 mg/kg | Violent vomiting | |

| Horse | Intravenous | 2.0 mg/kg | Respiratory distress, sweating, defecation (transient) | |

| Horse | Oral | 2.0 mg/kg | No observable adverse effects | |

| Mouse | - | 10 and 15 mg/kg | Considered safe in the context of an acute lung injury study |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies employed in key in vivo studies of this compound.

Cardiovascular and Behavioral Effects in Horses (Frank et al., 1990)

-

Animal Model: Mature Thoroughbred and Standardbred mares, weighing approximately 450 kg, were used. The animals were in good health and housed at pasture.

-

Drug Administration: Hordenine hemisulfate was administered either by rapid intravenous (IV) injection or orally via a stomach tube at a dose of 2.0 mg/kg body weight.

-

Cardiovascular and Respiratory Monitoring: Horses were placed in stock restraints. Pre-gelled disposable electrodes were placed bilaterally at the heart girth and diaphragm to record heart rate and respiration, respectively. Continuous recordings were made from 30 minutes pre-dose to 60 minutes post-dose.

-

Temperature Monitoring: Rectal temperature was recorded at three points pre-dose and then every 5 minutes for 60 minutes post-dose.

-

Behavioral Assessment: Gross behavioral changes were systematically recorded, including flehmen response, postural changes, attention/awareness, defecation, changes in respiration, and sweating reactions.

-

Pharmacokinetic Sampling: For pharmacokinetic analysis, blood and urine samples were collected at specified time points for analysis by gas chromatography (GC).

Dopamine D2 Receptor Agonism in a Mouse Model of Parkinson's Disease

While the specific study is not detailed here, a general protocol for such an investigation would involve:

-

Animal Model: A chemically-induced mouse model of Parkinson's disease (e.g., using MPTP or 6-OHDA).

-

Drug Administration: this compound administered via an appropriate route (e.g., intraperitoneal injection) at various doses.

-

Behavioral Assessments: A battery of motor function tests, such as the rotarod test, pole test, and open field test to assess locomotor activity, coordination, and balance.

-

Neurochemical Analysis: Post-mortem analysis of brain tissue (specifically the striatum and substantia nigra) to measure dopamine levels and the expression of dopamine D2 receptors.

Inhibition of Gut Motility

A common method to assess in vivo gut motility is the charcoal meal transit test:

-

Animal Model: Typically rats or mice.

-

Procedure: Following a fasting period, animals are orally administered a charcoal meal (a non-absorbable marker suspended in a vehicle like gum acacia). This compound would be administered prior to the charcoal meal.

-

Endpoint: After a set period, the animals are euthanized, and the small intestine is carefully dissected. The distance traveled by the charcoal meal from the pylorus is measured and expressed as a percentage of the total length of the small intestine.

Stimulation of Gastrin Release

In vivo assessment of gastrin release in rats would typically involve:

-

Animal Model: Rats, often with cannulated gastric veins for blood sampling.

-

Procedure: Following administration of this compound, blood samples are collected at various time points.

-

Analysis: Plasma gastrin concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Signaling Pathways

Dopamine D2 Receptor Signaling Pathway

Hordenine's agonism at the dopamine D2 receptor (DRD2), a Gi-coupled receptor, is expected to initiate a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This pathway is implicated in its effects on the central nervous system.

Caption: Hordenine activates the Dopamine D2 receptor, inhibiting cAMP production.

SPHK-1/S1PR1/STAT3 Signaling Pathway

In the context of intestinal inflammation, hordenine has been shown to inhibit the Sphingosine Kinase 1 (SphK1)/Sphingosine-1-Phosphate Receptor 1 (S1PR1)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is implicated in inflammatory processes.

Caption: Hordenine inhibits the pro-inflammatory SPHK-1/S1PR1/STAT3 pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for evaluating the in vivo pharmacological profile of a compound like this compound.

Caption: A typical workflow for in vivo pharmacological profiling.

Conclusion

The in vivo pharmacological profile of this compound is characterized by its indirect sympathomimetic actions, leading to pronounced cardiovascular and gastrointestinal effects, particularly when administered intravenously. Its agonism at the dopamine D2 receptor and its ability to modulate inflammatory signaling pathways highlight its potential for more complex central and peripheral actions. While the pharmacokinetic profile has been partially elucidated, a comprehensive understanding of its long-term toxicity is lacking. Further research, employing detailed and standardized in vivo protocols, is necessary to fully characterize the therapeutic potential and safety of this compound for any potential clinical applications. The information presented in this guide serves as a foundational resource for researchers and drug development professionals interested in the in vivo pharmacology of this natural alkaloid.

References

Hordenine Sulfate as an Adrenergic Agonist: An In-Depth In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro adrenergic agonist activity of hordenine (B123053) sulfate (B86663). It summarizes quantitative data from published studies, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development.

Core Findings: Direct and Indirect Adrenergic Activity

Hordenine, an alkaloid found in plants like barley, exhibits a dual mechanism of adrenergic activity. In vitro studies have demonstrated that hordenine can directly activate specific subtypes of adrenergic receptors. Additionally, it is reported to act as an indirectly acting adrenergic agent by promoting the release of stored norepinephrine (B1679862).

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of hordenine sulfate at various human adrenergic receptor subtypes. The data is derived from studies using cell lines overexpressing these specific receptors.

Table 1: Agonist Activity of Hordenine at α-Adrenergic Receptors

| Receptor Subtype | Parameter | Value (µM) | Efficacy (Emax %) |

| α1B-Adrenergic | EC50 | 5.7 | 37% |

| α1D-Adrenergic | EC50 | 6.1 | 23% |

| α2A-Adrenergic | EC50 | 690 | 12% |

Data from a study on phenethylamine (B48288) analogues, where adrenaline was used as the full agonist reference.[1]

Note: In the same study, hordenine did not show activation of α1A, α2B, β1, and β2 adrenergic receptors at concentrations up to 300 µM.[1]

Signaling Pathways

Hordenine's direct interaction with α1 and α2-adrenergic receptors initiates distinct intracellular signaling cascades.

-

α1-Adrenergic Receptor Activation: The α1-adrenergic receptors are coupled to the Gq protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC).

-

α2-Adrenergic Receptor Activation: The α2-adrenergic receptors are coupled to the Gi protein. Agonist binding to the α2 receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Below are diagrams illustrating these signaling pathways.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Protocol 1: Calcium Mobilization Assay for α1-Adrenergic Receptor Activation

This protocol is designed to measure intracellular calcium mobilization following the activation of α1-adrenergic receptors.

1. Cell Culture and Plating:

- Culture a cell line stably overexpressing the human α1-adrenergic receptor subtype of interest (e.g., CHO-K1 or HEK-293 cells) in appropriate growth medium.

- Seed the cells into a 96-well, black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay.

- Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24-48 hours.

2. Fluorescent Dye Loading:

- Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fura-2 AM. A typical final concentration is 2-5 µM Fura-2 AM in a buffered salt solution (e.g., HBSS) with a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization.

- Aspirate the growth medium from the wells and wash once with the buffered salt solution.

- Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

- After incubation, wash the cells twice with the buffered salt solution to remove extracellular dye.

- Add fresh buffer to the wells and allow the cells to rest for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.

3. Compound Addition and Fluorescence Measurement:

- Prepare serial dilutions of this compound and a reference agonist (e.g., phenylephrine) in the buffered salt solution.

- Use a fluorescence plate reader equipped with dual-excitation wavelengths for ratiometric measurement (e.g., 340 nm and 380 nm for Fura-2) and an emission wavelength of ~510 nm.

- Establish a baseline fluorescence reading for each well for a short period.

- Add the this compound or reference agonist solutions to the wells.

- Immediately begin recording the fluorescence intensity at both excitation wavelengths over time.

4. Data Analysis:

- Calculate the ratio of the fluorescence intensities (e.g., F340/F380) for each time point.

- The change in this ratio is proportional to the change in intracellular calcium concentration.

- Plot the peak change in the fluorescence ratio against the logarithm of the agonist concentration to generate a dose-response curve.

- Fit the data to a sigmoidal dose-response equation to determine the EC50 and Emax values.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cell_Culture [label="Culture cells expressing\nα1-Adrenergic Receptor", fillcolor="#F1F3F4", fontcolor="#202124"];

Plating [label="Seed cells in\n96-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];

Dye_Loading [label="Load cells with\nFura-2 AM", fillcolor="#FBBC05", fontcolor="#202124"];

Washing [label="Wash to remove\nextracellular dye", fillcolor="#F1F3F4", fontcolor="#202124"];

Compound_Addition [label="Add this compound\nor reference agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Fluorescence_Reading [label="Measure fluorescence\n(Ex: 340/380 nm, Em: 510 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data_Analysis [label="Calculate F340/F380 ratio,\nplot dose-response curve", fillcolor="#5F6368", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cell_Culture;

Cell_Culture -> Plating;

Plating -> Dye_Loading;

Dye_Loading -> Washing;

Washing -> Compound_Addition;

Compound_Addition -> Fluorescence_Reading;

Fluorescence_Reading -> Data_Analysis;

Data_Analysis -> End;

}

Protocol 2: cAMP Inhibition Assay for α2-Adrenergic Receptor Activation

This protocol is for measuring the inhibition of adenylyl cyclase activity, and thus the reduction of cAMP levels, following the activation of α2-adrenergic receptors. A competitive immunoassay format, such as a LANCE® Ultra cAMP kit, is commonly used.

1. Cell Culture and Plating:

- Culture a cell line stably overexpressing the human α2-adrenergic receptor subtype of interest in the appropriate growth medium.

- Harvest and resuspend the cells in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

- Dispense the cell suspension into a 384-well, white, opaque microplate.

2. Compound Addition and Stimulation:

- Prepare serial dilutions of this compound and a reference agonist (e.g., clonidine) in the stimulation buffer.

- Add a fixed concentration of an adenylyl cyclase activator, such as forskolin, to all wells (except for baseline controls) to induce cAMP production.

- Add the this compound or reference agonist solutions to the appropriate wells.

- Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for receptor activation and modulation of cAMP levels.

3. cAMP Detection:

- Following the manufacturer's instructions for the cAMP detection kit, add the detection reagents to each well. For a LANCE® Ultra cAMP assay, this typically involves the sequential addition of a Europium-labeled cAMP tracer and a ULight-labeled anti-cAMP antibody.

- Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the competitive binding reaction to reach equilibrium.

4. Signal Measurement:

- Read the plate using a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) capable plate reader. Excite the Europium donor at ~320-340 nm and measure the emission from the ULight acceptor at ~665 nm.

5. Data Analysis:

- The TR-FRET signal is inversely proportional to the amount of cAMP produced in the cells.

- Plot the TR-FRET signal against the logarithm of the agonist concentration to generate a dose-response curve for the inhibition of forskolin-stimulated cAMP production.

- Fit the data to a sigmoidal dose-response equation to determine the IC50 (for inhibition) and Emax values.

Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Cell_Suspension [label="Prepare cell suspension expressing\nα2-Adrenergic Receptor\nin stimulation buffer with IBMX", fillcolor="#F1F3F4", fontcolor="#202124"];

Plating [label="Dispense cells into\n384-well plate", fillcolor="#F1F3F4", fontcolor="#202124"];

Stimulation [label="Add Forskolin and\nthis compound or\nreference agonist", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Incubation [label="Incubate at room temperature", fillcolor="#F1F3F4", fontcolor="#202124"];

Detection_Reagents [label="Add cAMP detection reagents\n(e.g., LANCE Ultra)", fillcolor="#FBBC05", fontcolor="#202124"];

TR_FRET_Reading [label="Measure TR-FRET signal", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Data_Analysis [label="Plot signal vs. concentration,\ndetermine IC50 and Emax", fillcolor="#5F6368", fontcolor="#FFFFFF"];

End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cell_Suspension;

Cell_Suspension -> Plating;

Plating -> Stimulation;

Stimulation -> Incubation;

Incubation -> Detection_Reagents;

Detection_Reagents -> TR_FRET_Reading;

TR_FRET_Reading -> Data_Analysis;

Data_Analysis -> End;

}

Protocol 3: In Vitro Norepinephrine Release Assay

This protocol provides a general framework for assessing the indirect adrenergic activity of hordenine by measuring norepinephrine release from isolated tissues or cultured cells.

1. Tissue/Cell Preparation:

- For Isolated Tissues: Dissect a sympathetically innervated tissue (e.g., rat tail artery) and place it in a perfusion-superfusion system.

- For Cultured Cells: Use a suitable neuronal cell line (e.g., PC12 or SH-SY5Y cells) that synthesizes and stores norepinephrine. Culture the cells to an appropriate density.

2. Loading with Radiolabeled Norepinephrine (Optional but common):

- Incubate the tissue or cells with a solution containing [3H]-norepinephrine to allow for its uptake into the synaptic vesicles.

- Wash the preparation extensively with a buffer to remove extracellular radiolabel.

3. Stimulation and Sample Collection:

- Perfuse or incubate the preparation with a physiological salt solution.

- Collect baseline samples of the perfusate or incubation medium.

- Introduce this compound into the perfusion or incubation medium at various concentrations.

- Collect samples of the perfusate or medium at specific time intervals during and after exposure to hordenine.

4. Norepinephrine Quantification:

- Radiolabeled Method: If [3H]-norepinephrine was used, quantify the radioactivity in the collected samples using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of norepinephrine released.

- HPLC-ECD Method: Measure the concentration of endogenous norepinephrine in the collected samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD). This method offers high sensitivity and specificity.

5. Data Analysis:

- Calculate the amount of norepinephrine released at each hordenine concentration and time point.

- Express the release as a percentage of the total norepinephrine content of the tissue/cells or as a fractional release.

- Plot the amount of norepinephrine released against the hordenine concentration to determine the dose-response relationship.

Conclusion

The in vitro data presented in this guide indicate that this compound is a direct agonist at α1B, α1D, and α2A adrenergic receptors, albeit with lower potency compared to the endogenous ligand adrenaline. Its reported ability to also induce norepinephrine release suggests a multifaceted mechanism of action. The provided protocols offer a foundation for researchers to further investigate the adrenergic properties of hordenine and similar compounds. These findings are crucial for understanding the pharmacological profile of hordenine and for guiding future drug development efforts targeting the adrenergic system.

References

The Biosynthesis of Hordenine and its Conversion to Hordenine Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (B123053) (N,N-dimethyltyramine) is a naturally occurring phenethylamine (B48288) alkaloid found in a variety of plants, most notably in germinated barley (Hordeum vulgare), from which it derives its name.[1][2] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological effects, including its role as a selective substrate for monoamine oxidase B (MAO-B) and its potential sympathomimetic activities. Understanding the biosynthetic pathway of hordenine and its subsequent metabolic fate is crucial for researchers in fields ranging from plant biochemistry to drug development. This technical guide provides an in-depth overview of the biosynthesis of hordenine from its amino acid precursor, L-tyrosine, and its subsequent conversion to hordenine sulfate (B86663), a key metabolite in its human metabolic pathway.[3]

The Biosynthesis of Hordenine: A Two-Step Methylation of Tyramine (B21549)

The biosynthesis of hordenine is a well-characterized pathway that begins with the amino acid L-tyrosine. The pathway involves a decarboxylation step followed by two sequential N-methylation steps.[4]

1. Decarboxylation of L-Tyrosine to Tyramine:

The initial step in hordenine biosynthesis is the decarboxylation of L-tyrosine to produce tyramine. This reaction is catalyzed by the enzyme tyrosine decarboxylase (TDC) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[4] TDCs are widespread in plants and are involved in the synthesis of various secondary metabolites.

2. N-methylation of Tyramine to N-Methyltyramine:

The newly formed tyramine then undergoes the first of two N-methylation reactions. This step is catalyzed by a specific tyramine N-methyltransferase (EC 2.1.1.27) , which transfers a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to the amino group of tyramine, yielding N-methyltyramine.

3. N-methylation of N-Methyltyramine to Hordenine:

The final step in the biosynthesis is the second N-methylation, where N-methyltyramine is converted to hordenine. This reaction is catalyzed by a distinct N-methyltyramine N-methyltransferase . Like the previous methylation step, this enzyme also utilizes SAM as the methyl group donor. Research has shown that two separate and distinct N-methyltransferases are involved in the two methylation steps in barley.

Hordenine Biosynthesis Pathway

Conversion of Hordenine to Hordenine Sulfate: A Key Metabolic Pathway in Humans

In humans, hordenine consumed through diet (e.g., from beer) undergoes phase II metabolism to facilitate its excretion. One of the primary metabolic routes is sulfation, which involves the conjugation of a sulfonate group to the phenolic hydroxyl group of hordenine, forming This compound . This process is catalyzed by sulfotransferase (SULT) enzymes.

While the specific human SULT isoforms responsible for hordenine sulfation have not been definitively identified, members of the SULT1A family, such as SULT1A1 and SULT1A3 , are strong candidates. These enzymes are known to sulfate a wide range of small phenolic compounds and monoamines. The sulfation reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.

In contrast to its metabolism in humans, the fate of hordenine in barley appears to be different. Studies using radiolabeled hordenine in barley seedlings have indicated that it can be incorporated into lignin, a complex polymer in plant cell walls. There is currently no direct evidence to suggest that hordenine is converted to this compound in barley.

Hordenine Sulfation Pathway

Quantitative Data

Quantitative kinetic data for the specific enzymes involved in hordenine biosynthesis in barley are limited. However, data from related enzymes and other species provide valuable insights into the potential catalytic efficiencies.

| Enzyme | Substrate | Km (µM) | Vmax (µM/min) | Organism/Enzyme Source | Reference |

| Tyrosine Decarboxylase (TDC) | L-Tyrosine | 249.7 ± 17.11 | 6.424 ± 0.1312 | Rehmannia glutinosa (Recombinant) | |

| Tyrosine Decarboxylase (TDC) | L-Tyrosine | 600 ± 100 | - | Lactobacillus brevis (Recombinant) | |

| N-Methyltransferase (NMT) | 3-aminomethylindole | 77 | - | Hordeum vulgare (Gramine biosynthesis) | |

| N-Methyltransferase (NMT) | N-methyl-3-aminomethylindole | 184 | - | Hordeum vulgare (Gramine biosynthesis) | |

| Hordenine N-demethylation | Hordenine | 12000 ± 2000 | 55 ± 5 nmol/mg protein/h | Guinea Pig Liver Microsomes | |

| Human SULT1A1 | p-nitrophenol | 0.58 ± 0.04 | - | Normal Human Thyroid | |

| Human SULT1A3 | Dopamine | 11.3 ± 1.3 | - | Normal Human Thyroid |

Note: The N-methyltransferase data is for an enzyme involved in the biosynthesis of gramine, a related alkaloid in barley. The hordenine N-demethylation data represents a degradation pathway.

Experimental Protocols

Assay for Tyrosine Decarboxylase (TDC) Activity

A common method for assaying TDC activity involves monitoring the formation of tyramine from tyrosine. This can be achieved through various techniques, including spectrophotometry and HPLC.

Spectrophotometric Assay:

This assay is based on the reaction of the product, tyramine, with 2,4,6-trinitrobenzenesulfonic acid (TNBS) to form a colored product that can be measured spectrophotometrically.

-

Reaction Mixture:

-

50 mM Sodium Acetate Buffer (pH 5.5)

-

0.2 mM Pyridoxal-5'-phosphate (PLP)

-

10 mM L-Tyrosine

-

Enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong acid (e.g., perchloric acid).

-

Add TNBS solution and incubate to allow for color development.

-

Extract the colored product with a suitable organic solvent (e.g., toluene).

-

Measure the absorbance of the organic phase at 340 nm.

-

Quantify the amount of tyramine produced by comparing the absorbance to a standard curve of tyramine.

-

HPLC-Based Assay:

This method offers high specificity and sensitivity for the direct quantification of tyramine.

-

Reaction Mixture: Same as the spectrophotometric assay.

-

Procedure:

-

Incubate the reaction mixture at the optimal temperature and time.

-

Stop the reaction (e.g., by adding acid or by heat inactivation).

-

Centrifuge to remove precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with UV or fluorescence detection to quantify the tyramine produced.

-

Assay for N-Methyltransferase (NMT) Activity

NMT activity is typically assayed by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to the amine substrate (tyramine or N-methyltyramine).

-

Reaction Mixture:

-

100 mM Tris-HCl Buffer (pH 8.5)

-

10 mM Dithiothreitol (DTT)

-

1 mM Tyramine or N-Methyltyramine

-

0.1 mM [³H]-S-Adenosyl-L-methionine

-

Enzyme extract

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for a specified time.

-

Stop the reaction by adding a basic solution (e.g., sodium borate (B1201080) buffer, pH 10).

-

Extract the radiolabeled product (N-methyltyramine or hordenine) into an organic solvent (e.g., ethyl acetate).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

Non-Radioactive Assay (Alternative Approach):

A non-radioactive method can be developed using HPLC to separate and quantify the product.

-

Procedure:

-

Perform the enzymatic reaction as described above, but with non-radiolabeled SAM.

-

Stop the reaction and prepare the sample for HPLC analysis as described for the TDC assay.

-

Quantify the formation of N-methyltyramine or hordenine using a calibrated HPLC method.

-

Quantification of Hordenine and this compound by UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of hordenine and its metabolites.

UPLC-MS/MS Workflow for Hordenine Analysis

-

Sample Preparation:

-

Protein Precipitation: For plasma or serum samples, proteins are precipitated by adding a cold organic solvent like acetonitrile (B52724).

-

Liquid-Liquid Extraction: An alternative for cleaner extracts, where the sample is extracted with an immiscible organic solvent.

-

Internal Standard: A stable isotope-labeled internal standard (e.g., hordenine-d6) is added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery.

-

-

Chromatographic Separation:

-

A reverse-phase UPLC column (e.g., C18) is typically used to separate hordenine and this compound from other matrix components.

-

A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate, is employed.

-

-

Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for hordenine, this compound, and the internal standard are monitored for high selectivity.

-

MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Hordenine | 166.1 | 121.0 |

| This compound | 246.1 | 166.1 |

| Hordenine-d6 (IS) | 172.1 | 124.0 |

Conclusion

The biosynthesis of hordenine from L-tyrosine is a concise and well-defined pathway involving decarboxylation and sequential N-methylation. While its metabolism in plants appears to involve incorporation into lignin, in humans, hordenine is primarily metabolized to this compound, a reaction likely catalyzed by SULT1A family enzymes. The analytical methods and enzymatic assays detailed in this guide provide a robust framework for researchers to investigate hordenine biosynthesis, metabolism, and its physiological effects. Further research is warranted to fully characterize the kinetics of the barley-specific enzymes and to definitively identify the sulfotransferases responsible for hordenine sulfation in various species.

References

- 1. Characterization of human iodothyronine sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hordenine - Wikipedia [en.wikipedia.org]

- 3. Human thyroid phenol sulfotransferase enzymes 1A1 and 1A3: activities in normal and diseased thyroid glands, and inhibition by thyroid hormones and phytoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

Hordenine sulfate's role in neurotransmitter release and reuptake

An In-depth Technical Guide on the Role of Hordenine (B123053) Sulfate in Neurotransmitter Release and Reuptake

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring phenylethylamine alkaloid found in various plants, most notably in germinated barley (Hordeum vulgare), from which it can be released into beer during the brewing process[1][2]. It is structurally similar to the neurotransmitter tyramine (B21549) and has garnered interest for its pharmacological activities, including its potential as a central nervous system stimulant and nootropic agent[3]. In biological systems, hordenine is metabolized, in part, through sulfation to form hordenine sulfate[1][2]. This guide provides a detailed examination of the mechanisms by which hordenine influences neurotransmitter systems, focusing on its roles in neurotransmitter release and reuptake.

Core Mechanisms of Action

Hordenine exerts its effects on the central nervous system through a multi-target mechanism, primarily involving the modulation of monoaminergic systems. Its principal actions include the inhibition of monoamine oxidase B (MAO-B), inhibition of norepinephrine (B1679862) reuptake, and agonistic activity at the dopamine (B1211576) D2 receptor and the trace amine-associated receptor 1 (TAAR1).

Monoamine Oxidase-B (MAO-B) Inhibition

Hordenine has been identified as a selective substrate and inhibitor of monoamine oxidase-B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters like dopamine and phenylethylamine. Studies on rat liver MAO demonstrated that hordenine is a highly selective substrate for MAO-B and is not deaminated by the MAO-A isoform found in the intestinal epithelium. This selective inhibition of MAO-B can lead to increased concentrations of certain monoamines in the synaptic cleft, contributing to its stimulant effects. However, in human adipose tissue, which predominantly expresses MAO-A, hordenine acts more as a weak inhibitor or a mixed substrate/inhibitor rather than a potent substrate.

Norepinephrine Reuptake Inhibition

Hordenine functions as an inhibitor of the norepinephrine transporter (NET), thereby blocking the reuptake of norepinephrine from the synaptic cleft. This action increases the concentration and duration of norepinephrine in the synapse, leading to enhanced adrenergic signaling. Experimental evidence from isolated rat vasa deferentia showed that hordenine potentiated the contractile responses to norepinephrine, a characteristic effect of reuptake inhibition. This mechanism is a key contributor to hordenine's sympathomimetic and stimulant properties.

Dopamine D2 Receptor (DRD2) Agonism

Recent studies have conclusively identified hordenine as a direct agonist of the dopamine D2 receptor (DRD2). Its agonistic activity at this receptor is functionally selective, promoting G-protein activation with an efficacy similar to that of dopamine itself, while also antagonizing β-arrestin recruitment. This biased agonism is significant, as DRD2 activation is involved in locomotion, hormone production, and reward pathways. The ability of hordenine to activate DRD2-mediated signaling has been shown to improve motor deficits in animal models of Parkinson's disease.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

Hordenine is also an agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates the activity of classical neurotransmitters, including dopamine, norepinephrine, and serotonin. TAAR1 activation can influence neurotransmitter release and reuptake. As an agonist, hordenine can trigger TAAR1 signaling cascades, which are known to play a regulatory role in dopaminergic and serotonergic systems. This interaction represents another pathway through which hordenine can modulate monoaminergic neurotransmission.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of hordenine's interactions with its molecular targets.

| Target | Parameter | Value | Species/System | Reference |

| MAO-B | K_m | 479 µM | Rat Liver | |

| V_max | 128 nmol/mg protein/hr | Rat Liver | ||

| Dopamine D2 Receptor | K_i | 13 µM | In vitro Radioligand Assay | |

| EC_50 | 3.7 µM | In vitro cAMP Inhibition | ||

| Efficacy | ~76% (vs. Dopamine) | In vitro cAMP Inhibition | ||

| TAAR1 | EC_50 | 47 µM | Human TAAR1 in HEK293T cells | |

| E_max | 82% (vs. Phenethylamine) | Human TAAR1 in HEK293T cells | ||

| Norepinephrine Reuptake | Concentration for Potentiation | 25 µM | Rat Vasa Deferentia |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of scientific findings.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol is adapted from fluorometric MAO inhibitor screening kits.

-

Objective: To determine the inhibitory potential of hordenine against MAO-A and MAO-B isoforms.

-

Materials: Recombinant human MAO-A and MAO-B enzymes, MAO assay buffer, a suitable substrate (e.g., kynuramine (B1673886) or p-tyramine), a fluorescent probe (detects H₂O₂ byproduct), hordenine (test compound), known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline (B1681611) for MAO-B), and a black 96-well microplate.

-

Procedure:

-

Prepare serial dilutions of hordenine in the assay buffer.

-

In the wells of the microplate, add the MAO-A or MAO-B enzyme solution.

-

Add the hordenine dilutions to the respective wells. Include wells for a no-inhibitor control and a no-enzyme blank.

-

Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for approximately 15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the substrate and fluorescent probe mixture to all wells.

-

Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm) over time (kinetic read) or after a fixed incubation period (endpoint read) using a microplate reader.

-

Calculate the percentage of inhibition for each hordenine concentration relative to the no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the hordenine concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

-

Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and hordenine. The data are then plotted on a Lineweaver-Burk plot to determine the inhibition constant (K_i).

Neurotransmitter Reuptake Inhibition Assay

This protocol is based on commercially available neurotransmitter transporter uptake assay kits.

-

Objective: To measure the inhibitory effect of hordenine on norepinephrine transporter (NET) activity.

-

Materials: A cell line stably expressing the human norepinephrine transporter (e.g., HEK293-hNET cells), cell culture medium, a fluorescent transporter substrate that mimics norepinephrine, assay buffer (e.g., Hank's Balanced Salt Solution - HBSS), hordenine, a known NET inhibitor for positive control (e.g., desipramine), and poly-D-lysine coated 96- or 384-well black, clear-bottom microplates.

-

Procedure:

-

Seed the HEK293-hNET cells into the microplate and culture overnight to form a confluent monolayer.

-

Prepare serial dilutions of hordenine and the positive control inhibitor in the assay buffer.

-

On the day of the assay, remove the culture medium from the wells and wash the cells gently with the assay buffer.

-

Add the hordenine dilutions to the cells and incubate for a short period (e.g., 10-20 minutes) at 37°C.

-

Add the fluorescent substrate to initiate the uptake.

-

Immediately place the plate in a bottom-read fluorescence microplate reader. Monitor the increase in intracellular fluorescence in real-time (kinetic mode) for a set duration (e.g., 30 minutes). An optional masking dye can be added to quench extracellular fluorescence.

-

The rate of uptake is determined from the slope of the kinetic curve.

-

Calculate the percent inhibition of the uptake rate at each hordenine concentration compared to the vehicle control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the hordenine concentration.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Hordenine's agonistic action on the Dopamine D2 Receptor.

Caption: Hordenine's activation of the TAAR1 signaling cascade.

Caption: Experimental workflow for an in vitro MAO inhibition assay.

Caption: Workflow for a cell-based neurotransmitter reuptake assay.

Caption: Hordenine's multi-target actions at a monoaminergic synapse.

References

- 1. Permeability of dopamine D2 receptor agonist hordenine across the intestinal and blood-brain barrier in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Absorption, Biokinetics, and Metabolism of the Dopamine D2 Receptor Agonist Hordenine (N, N-Dimethyltyramine) after Beer Consumption in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hordenine as a Nootropic - Supplements in Review [supplementsinreview.com]

Hordenine Sulfate: A Deep Dive into its Anti-inflammatory Mechanisms

A Technical Guide for Researchers and Drug Development Professionals

Hordenine (B123053), a naturally occurring phenethylamine (B48288) alkaloid found in sources like germinated barley, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This technical guide focuses on the anti-inflammatory properties of hordenine, with a particular emphasis on hordenine sulfate (B86663), a common salt form used for its administration. We will explore its mechanisms of action, present quantitative data from key studies, detail experimental protocols, and visualize the intricate signaling pathways involved.

Core Mechanism: Inhibition of Pro-inflammatory Signaling Cascades

Hordenine exerts its anti-inflammatory effects primarily by modulating key signaling pathways that are central to the inflammatory response.[1][4] Research has consistently shown that hordenine can suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of pro-inflammatory gene expression.

The NF-κB Pathway

The NF-κB signaling cascade is a cornerstone of the inflammatory process. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκB) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of various pro-inflammatory genes. Hordenine has been shown to inhibit the phosphorylation of both IκB and p65, thereby preventing the nuclear translocation of p65 and suppressing the expression of downstream inflammatory mediators.

The MAPK Pathway

The MAPK pathway, comprising cascades like ERK1/2, JNK, and p38, is another crucial regulator of inflammation. Upon activation by inflammatory signals, these kinases phosphorylate a variety of downstream targets, leading to the production of inflammatory cytokines and enzymes. Hordenine has been demonstrated to inhibit the phosphorylation of key components of the MAPK pathway, including ERK1/2, JNK, and p38, thus dampening the inflammatory response.

Quantitative Analysis of Anti-inflammatory Effects

The anti-inflammatory efficacy of hordenine has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.

In Vitro Studies: Inhibition of Inflammatory Mediators in Macrophages

Cell Line: RAW264.7 murine macrophages Stimulus: Lipopolysaccharide (LPS)

| Hordenine Concentration | Target | Measurement | % Inhibition (approx.) | Reference |

| 50 µg/mL | iNOS Protein Expression | Western Blot | Significant reduction | |

| 75 µg/mL | iNOS Protein Expression | Western Blot | Stronger reduction | |

| 50 µg/mL | COX-2 Protein Expression | Western Blot | Significant reduction | |

| 75 µg/mL | COX-2 Protein Expression | Western Blot | Stronger reduction | |

| 50 µg/mL | IL-6 Protein Level | ELISA | Significant reduction | |

| 75 µg/mL | IL-6 Protein Level | ELISA | Stronger reduction | |

| 50 µg/mL | TNF-α Protein Level | ELISA | Significant reduction | |

| 75 µg/mL | TNF-α Protein Level | ELISA | Stronger reduction |

In Vivo Studies: Attenuation of Acute Lung Injury in Mice

Animal Model: BALB/c mice with LPS-induced acute lung injury (ALI)

| Hordenine Dosage | Target | Measurement | % Reduction (approx.) | Reference |

| 10 mg/kg | IL-6 in BALF | ELISA | Significant reduction | |

| 15 mg/kg | IL-6 in BALF | ELISA | Stronger reduction | |

| 10 mg/kg | TNF-α in BALF | ELISA | Significant reduction | |

| 15 mg/kg | TNF-α in BALF | ELISA | Stronger reduction | |

| 10 mg/kg | IL-1β in BALF | ELISA | Significant reduction | |

| 15 mg/kg | IL-1β in BALF | ELISA | Stronger reduction | |

| 10 mg/kg | iNOS mRNA in Lung Tissue | RT-PCR | Significant reduction | |

| 15 mg/kg | iNOS mRNA in Lung Tissue | RT-PCR | Stronger reduction | |

| 10 mg/kg | COX-2 mRNA in Lung Tissue | RT-PCR | Significant reduction | |

| 15 mg/kg | COX-2 mRNA in Lung Tissue | RT-PCR | Stronger reduction |

BALF: Bronchoalveolar Lavage Fluid

Detailed Experimental Protocols

To facilitate the replication and further investigation of hordenine's anti-inflammatory effects, this section provides detailed methodologies for key experiments.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The cells are then pre-treated with varying concentrations of hordenine sulfate (e.g., 50 and 75 µg/mL) for 1 hour.

-

Inflammatory Challenge: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 6 or 24 hours).

-

Analysis of Inflammatory Mediators:

-

Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Protein Expression (Western Blot): Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, phosphorylated and total forms of NF-κB pathway proteins (p65, IκB), and MAPK pathway proteins (ERK, JNK, p38), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

mRNA Expression (RT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. Real-time quantitative PCR is performed using specific primers for Il6, Tnf, Nos2 (iNOS), and Ptgs2 (COX-2) to measure their mRNA expression levels.

-

In Vivo Anti-inflammatory Assay in an LPS-Induced Acute Lung Injury Mouse Model

-

Animal Model: Male BALB/c mice (6-8 weeks old) are used. Acute lung injury (ALI) is induced by intranasal administration of LPS (e.g., 1.25 mg/kg).

-

Hordenine Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered to the mice via intraperitoneal injection (e.g., 10 and 15 mg/kg) 1 hour prior to LPS challenge. A control group receives the vehicle alone.

-

Sample Collection: At a specified time point after LPS administration (e.g., 24 hours), mice are euthanized. Bronchoalveolar lavage fluid (BALF) and lung tissues are collected.

-

Analysis of Inflammatory Markers:

-

Cytokine Levels in BALF (ELISA): The concentrations of IL-6, TNF-α, and IL-1β in the BALF are measured by ELISA.

-

Gene Expression in Lung Tissue (RT-PCR): Total RNA is extracted from lung tissue homogenates, and the mRNA expression of inflammatory genes (Il6, Tnf, Il1b, Nos2, Ptgs2) is quantified by real-time PCR.

-

Histopathological Analysis: Lung tissues are fixed, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation and tissue damage.

-

Visualization of Signaling Pathways and Workflows

To provide a clear visual representation of the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

Conclusion and Future Directions

The evidence strongly suggests that hordenine, and by extension this compound, possesses significant anti-inflammatory properties. Its ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators, makes it a promising candidate for further investigation as a therapeutic agent for inflammatory diseases.

Future research should focus on several key areas:

-

Bioavailability and Pharmacokinetics: Detailed studies on the absorption, distribution, metabolism, and excretion of this compound are needed to optimize dosing and delivery.

-

Clinical Trials: Well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in human inflammatory conditions.

-

Structure-Activity Relationship: Investigating the structure-activity relationship of hordenine and its derivatives could lead to the development of more potent and selective anti-inflammatory compounds.

This technical guide provides a comprehensive overview of the current understanding of the anti-inflammatory effects of this compound. The presented data, protocols, and pathway diagrams offer a valuable resource for researchers and drug development professionals working in the field of inflammation.

References

- 1. Hordenine Protects Against Lipopolysaccharide-Induced Acute Lung Injury by Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hordenine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hordenine inhibits neuroinflammation and exerts neuroprotective effects via inhibiting NF-κB and MAPK signaling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Profile of Hordenine Sulfate in Cellular Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hordenine (B123053), a phenylethylamine alkaloid naturally present in sources like germinated barley, has garnered interest for its various biological activities. This technical guide provides a summary of the preliminary toxicity studies of hordenine in various cell lines, with a focus on its effects on cell viability, apoptosis, and cell cycle progression. Detailed experimental protocols for key assays and an overview of the implicated signaling pathways are presented to support further research and development efforts. While the available literature provides qualitative insights into hordenine's cellular effects, a notable gap exists in publicly accessible quantitative toxicity data, such as IC50 values, and specific percentages of apoptotic or cell cycle-arrested cells.

Introduction

Hordenine (N,N-dimethyltyramine) is a naturally occurring compound with a range of reported pharmacological effects, including anti-inflammatory and neuroprotective properties. Understanding the cytotoxic profile of hordenine sulfate (B86663) is a critical preliminary step in the evaluation of its therapeutic potential. In vitro toxicity studies using cultured cell lines are fundamental for determining dose-dependent effects on cell health and for elucidating the molecular mechanisms underlying its biological activity. This document synthesizes the available data on the effects of hordenine on various cell lines and provides standardized protocols for the assessment of its cytotoxic and mechanistic properties.

Data Presentation: Cytotoxicity, Apoptosis, and Cell Cycle Analysis

Table 1: Cytotoxicity of Hordenine Sulfate in Various Cell Lines

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| e.g., HaCaT | e.g., MTT | e.g., 24 | Data not available | |

| e.g., 3T3 | e.g., MTT | e.g., 48 | Data not available | |

| e.g., BV-2 | e.g., MTS | e.g., 24 | Data not available |

Table 2: Effect of this compound on Apoptosis

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells | Reference |

| e.g., A549 | e.g., 50 | e.g., 24 | Data not available | Data not available | Data not available | |

| e.g., A549 | e.g., 100 | e.g., 24 | Data not available | Data not available | Data not available |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cell Line | Treatment Concentration (µM) | Incubation Time (hours) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| e.g., HeLa | e.g., 50 | e.g., 24 | Data not available | Data not available | Data not available | |

| e.g., HeLa | e.g., 100 | e.g., 24 | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the toxicity of this compound in cell lines.

Cell Viability Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

This compound stock solution (in an appropriate solvent, e.g., DMSO or sterile water)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle-treated and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

This compound

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells (including floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% ethanol (B145695) (ice-cold)

-

This compound

-

6-well plates

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Hordenine-Modulated Signaling Pathways

Hordenine has been reported to exert its anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Pre-treatment with hordenine has been shown to inhibit the lipopolysaccharide (LPS)-induced phosphorylation of AKT, p65, and IκB, and to block the nuclear translocation of the p65 subunit in RAW264.7 cells[1].